

Technical Guide: Butanenitrile, 4-azido-3-hydroxy- (CAS 117691-01-7)

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Compound of Interest		
Compound Name:	Butanenitrile, 4-azido-3-hydroxy-	
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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific compound **Butanenitrile**, **4-azido-3-hydroxy-** (CAS 117691-01-7) is scarce in publicly available scientific literature and chemical databases. This guide provides a comprehensive overview based on available data for the compound and its constituent functional groups, alongside information on structurally related molecules. The experimental protocols and some data presented are inferred from analogous compounds and should be considered hypothetical until validated by specific experimental studies.

Core Compound Properties

Detailed experimental data for **Butanenitrile**, **4-azido-3-hydroxy-** is not readily available. The following table summarizes fundamental information.

Property	Value	Source
CAS Number	117691-01-7	Chemsrc[1]
Molecular Formula	C4H6N4O	Calculated
Molecular Weight	126.12 g/mol	Calculated
Synonyms	4-azido-3-hydroxybutyronitrile	Chemsrc[1]

Inferred Physicochemical Properties



Quantitative physicochemical properties have not been reported. The table below presents predicted values and data from structurally similar compounds for estimation purposes.

Property	Estimated/Analogous Value	Notes
Melting Point	Not available	-
Boiling Point	Not available	-
Density	Not available	-
Solubility	Expected to be soluble in water and polar organic solvents.	Based on the presence of hydroxyl, nitrile, and azido groups.

Spectroscopic Data (Hypothetical)

Specific spectroscopic data for **Butanenitrile**, **4-azido-3-hydroxy-** is not published. The following are expected characteristic signals based on the functional groups present.

Infrared (IR) Spectroscopy

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
O-H (alcohol)	3600-3200	Strong, Broad
C-H (alkane)	3000-2850	Medium
N₃ (azide)	~2100	Strong, Sharp
C≡N (nitrile)	2260-2220	Medium, Sharp
C-O (alcohol)	1260-1000	Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

• -OH: A broad singlet, chemical shift is solvent-dependent.



- -CH(OH)-: A multiplet.
- -CH2-CN: A multiplet.
- -CH₂-N₃: A multiplet.

13C NMR:

- -CN: ~115-125 ppm.
- -CH(OH)-: ~60-70 ppm.
- -CH₂-N₃: ~50-60 ppm.
- -CH₂-CN: ~20-30 ppm.

Mass Spectrometry (MS)

The fragmentation pattern would be expected to show losses of N_2 from the azide group, H_2O from the hydroxyl group, and cleavage of the carbon chain. The exact mass of the molecular ion $[M+H]^+$ would be a key identifier.

Experimental Protocols (Hypothetical)

A plausible synthetic route for **Butanenitrile**, **4-azido-3-hydroxy-** can be inferred from the synthesis of similar compounds, such as 4-amino-3-hydroxybutyric acid, which starts from allyl cyanide[2].

Synthesis of Butanenitrile, 4-azido-3-hydroxy-

Objective: To synthesize **Butanenitrile**, **4-azido-3-hydroxy-** from a suitable starting material. A potential route involves the epoxidation of an unsaturated nitrile followed by ring-opening with an azide source.

Materials:

- 3-Butenenitrile
- Meta-chloroperoxybenzoic acid (m-CPBA)



•	Sodium	azide	(NaN ₃))
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- Ammonium chloride (NH₄Cl)
- Dichloromethane (DCM)
- Methanol (MeOH)
- Water
- Sodium bicarbonate (NaHCO₃)
- Sodium sulfite (Na₂SO₃)
- Magnesium sulfate (MgSO₄)
- Silica gel for column chromatography
- Ethyl acetate
- Hexanes

Procedure:

- Epoxidation:
 - Dissolve 3-Butenenitrile in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.
 - Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in DCM to the flask.
 - Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12-16 hours.
 - Monitor the reaction by thin-layer chromatography (TLC).
 - Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.



- Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide, 3,4-epoxybutanenitrile.

Azide Ring-Opening:

- Dissolve the crude 3,4-epoxybutanenitrile in a mixture of methanol and water.
- Add sodium azide and ammonium chloride to the solution.
- Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.
- After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
- Extract the aqueous residue with ethyl acetate.
- Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification:

- Purify the crude Butanenitrile, 4-azido-3-hydroxy- by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
- Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final compound.

Characterization: The structure of the synthesized compound should be confirmed using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Safety and Toxicology



Specific toxicological data for **Butanenitrile**, **4-azido-3-hydroxy-** is not available. However, the presence of the azide functional group warrants extreme caution.

- Azido Compounds: Organic azides can be energetic and potentially explosive, especially
 with heat, shock, or friction. The toxicity of the azide ion is comparable to that of cyanide, as
 it can inhibit cytochrome oxidase[1].
- Nitrile Compounds: While many pharmaceuticals contain the nitrile group, some nitriles can be toxic and may release cyanide in vivo.
- General Handling: This compound should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid heating the compound without proper safety precautions.

Role in Drug Development and Signaling Pathways

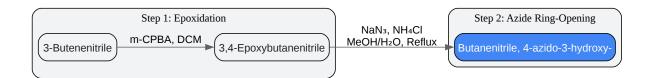
There is no specific information in the scientific literature linking **Butanenitrile**, **4-azido-3-hydroxy-** to any biological signaling pathways or its direct use in drug development. However, the functional groups present are of interest in medicinal chemistry.

- Nitrile Group: The nitrile group is found in numerous approved drugs and can act as a bioisostere for a carbonyl group or a halogen, and can participate in hydrogen bonding[3].
- Azide Group: The azide group is a versatile functional group in medicinal chemistry, often used as a precursor for amines via reduction or in "click chemistry" for bioconjugation.
- Hydroxyl Group: The hydroxyl group can participate in hydrogen bonding with biological targets and improve the aqueous solubility of a compound.

The combination of these functional groups makes **Butanenitrile**, **4-azido-3-hydroxy-** a potential building block for the synthesis of more complex molecules with potential biological activity. For instance, the azide can be reduced to an amine, yielding an amino alcohol structure that is a common motif in various pharmaceuticals.

Visualizations

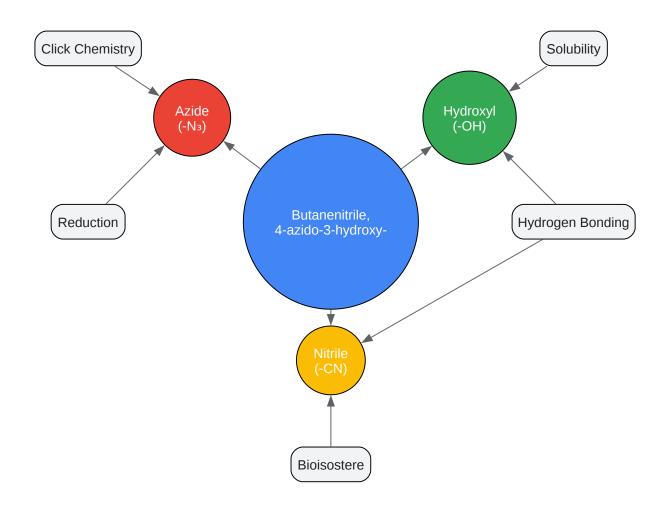




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Caption: Hypothetical two-step synthesis of Butanenitrile, 4-azido-3-hydroxy-.





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Caption: Key functional groups and their potential roles in medicinal chemistry.

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References

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